3-(Chloromethyl)-5-methylbenzonitrile
Description
3-(Chloromethyl)-5-methylbenzonitrile (C₉H₇ClN) is a benzonitrile derivative featuring a chloromethyl (-CH₂Cl) group at the 3-position and a methyl (-CH₃) group at the 5-position of the aromatic ring. This compound is of interest in organic synthesis due to the reactivity of the chloromethyl group, which can undergo nucleophilic substitution or serve as a precursor for further functionalization .
Properties
Molecular Formula |
C9H8ClN |
|---|---|
Molecular Weight |
165.62 g/mol |
IUPAC Name |
3-(chloromethyl)-5-methylbenzonitrile |
InChI |
InChI=1S/C9H8ClN/c1-7-2-8(5-10)4-9(3-7)6-11/h2-4H,5H2,1H3 |
InChI Key |
XVHWQNWFHKUYBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C#N)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-5-methylbenzonitrile typically involves the chloromethylation of 5-methylbenzonitrile. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction proceeds under acidic conditions, where the formaldehyde is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic ring .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of automated systems and real-time monitoring helps in maintaining consistent quality and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)-5-methylbenzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed:
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of 3-(Chloromethyl)-5-carboxybenzonitrile.
Reduction: Formation of 3-(Chloromethyl)-5-methylbenzylamine.
Scientific Research Applications
Chemistry: 3-(Chloromethyl)-5-methylbenzonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, derivatives of this compound are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are explored for their potential use in drug development. They are studied for their ability to interact with specific biological targets and pathways, which could lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-methylbenzonitrile and its derivatives depends on the specific application and targetThis interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Structural Analogues with Halogenated Substituents
- 3-(Bromomethyl)-5-chlorobenzonitrile (CAS 1021871-36-2): Structure: Replaces the chloromethyl group with a bromomethyl (-CH₂Br) group and includes a chlorine at the 5-position. Properties: The bromine atom increases molecular weight (C₈H₅BrClN vs. Applications: Brominated analogs are often used in cross-coupling reactions due to bromine’s superior leaving-group ability.
3-Chloro-5-methylbenzonitrile (CAS 189161-09-9) :
- Structure : Lacks the chloromethyl group, featuring a chlorine atom directly attached to the benzene ring at the 3-position and a methyl group at the 5-position.
- Properties : The absence of the reactive chloromethyl group reduces susceptibility to nucleophilic substitution, making it less versatile in synthetic applications compared to 3-(Chloromethyl)-5-methylbenzonitrile .
Analogues with Functionalized Side Chains
- 3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]benzonitrile: Structure: Incorporates a 1,2,4-oxadiazole ring linked to the benzene via a chloromethyl group. The chloromethyl group retains reactivity for further derivatization . Applications: Heterocyclic systems like oxadiazoles are prevalent in drug discovery, suggesting this compound may serve as a bioactive intermediate.
- 3-Chloro-5-(3-hydroxy-5-methylphenoxy)benzonitrile (CAS 18802-67-0): Structure: Contains a phenoxy group with a hydroxyl (-OH) substituent. Properties: The hydroxyl group increases polarity and solubility in aqueous media, contrasting with the hydrophobic nature of this compound. Hydrogen bonding may also influence its biological activity .
Toxicity and Regulatory Considerations
- It exhibits an LD₅₀ of 0.0756 mM in BALB/c-3T3 cells, indicating significant toxicity . Implications: The presence of a chloromethyl group in this compound necessitates rigorous safety evaluations, particularly for occupational exposure.
- Bis(Chloromethyl)Ether (BCME): Regulatory Status: A recognized carcinogen (Level A), BCME’s hazards underscore the need to assess chloromethyl-containing compounds for similar risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
